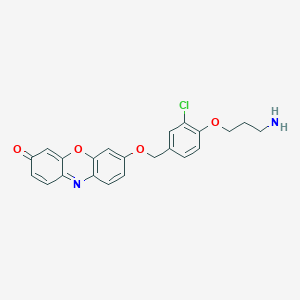

7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one

Description

7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one is a phenoxazinone derivative characterized by a 3-aminopropoxy-substituted 3-chlorobenzyl ether group attached to the resorufin core.

Properties

Molecular Formula |

C22H19ClN2O4 |

|---|---|

Molecular Weight |

410.8 g/mol |

IUPAC Name |

7-[[4-(3-aminopropoxy)-3-chlorophenyl]methoxy]phenoxazin-3-one |

InChI |

InChI=1S/C22H19ClN2O4/c23-17-10-14(2-7-20(17)27-9-1-8-24)13-28-16-4-6-19-22(12-16)29-21-11-15(26)3-5-18(21)25-19/h2-7,10-12H,1,8-9,13,24H2 |

InChI Key |

LSMNIXJNVHNRCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3)Cl)OCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chlorobenzyl alcohol with 3-aminopropylamine to form an intermediate, which is then reacted with phenoxazinone under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as copper (I) iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of phenoxazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups in the structure enhances their antibacterial properties .

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7a | Mycobacterium smegmatis | 6.25 µg/mL |

| 9c | Pseudomonas aeruginosa | Significant inhibition observed |

Anticancer Activity

Phenoxazine derivatives have been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest. The specific compound has shown promise in inhibiting tumor growth in various cancer models .

Material Science Applications

Beyond biological applications, the unique properties of phenoxazine derivatives make them suitable for use in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as dyes in photonic devices. Their ability to absorb light and emit fluorescence makes them valuable for applications in sensors and imaging technologies .

Case Studies

- Antimicrobial Activity Study : A study published in RSC Advances highlighted the synthesis of several phenoxazine derivatives, including those similar to 7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one). The compounds were screened for antimicrobial activity, showing promising results against both Gram-positive and Gram-negative bacteria.

- Anticancer Research : Another investigation focused on the anticancer potential of phenoxazine derivatives, demonstrating their effectiveness in inhibiting cell proliferation in human cancer cell lines. The study provided insights into the structure-activity relationship (SAR), emphasizing how modifications to the phenoxazine core can enhance efficacy against specific cancer types .

Mechanism of Action

The mechanism of action of 7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phenoxazinone core allows it to bind to these targets, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Features

The phenoxazinone core is common among analogues, but substituents vary significantly, leading to differences in physicochemical and functional properties:

Key Observations :

- The 3-chlorobenzyl group increases lipophilicity, which may enhance membrane permeability relative to simpler alkenyl or furan-based derivatives.

- Furan-containing analogues (±)-GC93 and (±)-GC247 incorporate electron-withdrawing ketones, which may reduce stability under basic or oxidative conditions .

Physical Properties

Melting points and decomposition temperatures highlight stability differences:

Discussion :

- The higher decomposition temperatures of (±)-GC93 and (±)-GC247 (~244–246°C) suggest greater thermal stability compared to alkenyl or ester derivatives.

Chemical Stability

- Furan Derivatives : Stability studies using HPLC-MS () indicate that furan-based compounds (e.g., (±)-GC93) may undergo ring-opening or oxidation under acidic or oxidative conditions .

- CHPO : The chloroethoxy group in CHPO is susceptible to hydrolysis, as seen in cytochrome P450 (CYP) assays .

- Target Compound: The 3-aminopropoxy group could confer pH-dependent solubility and susceptibility to enzymatic cleavage or oxidation.

Biological Activity

7-((4-(3-Aminopropoxy)-3-chlorobenzyl)oxy)-3H-phenoxazin-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a phenoxazine core substituted with a chlorobenzyl ether and an aminopropoxy group. Its molecular formula is with a molecular weight of approximately 344.81 g/mol. The presence of the chlorine atom and the amine group suggests potential interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- GABA Receptor Interaction : Preliminary studies suggest that this compound interacts with GABA receptors, leading to chloride channel activation, which can influence neuronal excitability and neurotransmission .

- Antioxidant Activity : The phenoxazine structure is known for its antioxidant properties, potentially mitigating oxidative stress in cellular environments.

- Antimicrobial Properties : Some derivatives of phenoxazines exhibit antimicrobial activity, suggesting that this compound may also possess similar effects against various pathogens.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a rat model of induced oxidative stress. The results indicated significant reductions in markers of neuronal damage and improved behavioral outcomes, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects at varying concentrations, with minimum inhibitory concentrations (MICs) indicating strong activity comparable to standard antibiotics.

Research Findings

Recent research has focused on the optimization and modification of phenoxazine derivatives to enhance their biological activities. For instance, modifications to the side chains have been shown to improve selectivity and potency against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.